

An In-depth Technical Guide to 2,4,6-Triacetylphloroglucinol

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Compound of Interest

Compound Name: *Triacetylphloroglucinol*

Cat. No.: *B017671*

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of 2,4,6-**Triacetylphloroglucinol**, a key aromatic ketone. This guide details its chemical identity, physicochemical properties, synthesis protocols, and its relationship with significant biological signaling pathways.

Chemical Identity and Nomenclature

2,4,6-**Triacetylphloroglucinol** is a C₃-symmetric bridged ligand.^[1] The formal IUPAC (International Union of Pure and Applied Chemistry) names for this compound are:

- 1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone^{[2][3]}
- 1,1',1''-(2,4,6-Trihydroxybenzene-1,3,5-triyl)triethanone^[2]

Common synonyms include **Triacetylphloroglucinol** and 2,4,6-**Triacetylphloroglucinol**.^{[2][3]} It is important to distinguish this compound from its isomer, phloroglucinol triacetate ((3,5-diacetyloxyphenyl) acetate), which has a different chemical structure and properties.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,4,6-**Triacetylphloroglucinol**, providing essential data for experimental design and computational modeling.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₂ O ₆	[3]
Molecular Weight	252.22 g/mol	[3]
CAS Number	2161-87-7	[3]
Appearance	Beige Needles/White crystalline solid	[2]
Melting Point	145-147°C	[2]
Boiling Point	501.4°C at 760 mmHg	[2]
Density	1.406 g/cm ³	[2]
Flash Point	271.2°C	[2]
Vapor Pressure	1.12E-10 mmHg at 25°C	[2]
Refractive Index	1.607	[2]
LogP	1.41120	[2]
PSA (Polar Surface Area)	111.90 Å ²	[2]

Experimental Protocols: Synthesis of 2,4,6-Triacetylphloroglucinol

The synthesis of 2,4,6-Triacetylphloroglucinol is typically achieved through a Friedel-Crafts acylation of phloroglucinol. Below is a generalized experimental protocol based on methodologies described for the synthesis of acylphloroglucinols.[4][5]

Objective: To synthesize 2,4,6-Triacetylphloroglucinol via Friedel-Crafts acylation.

Materials:

- Phloroglucinol
- Acetic anhydride

- Methanesulfonic acid (catalyst)
- Ethyl acetate
- n-hexane
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer

Procedure:

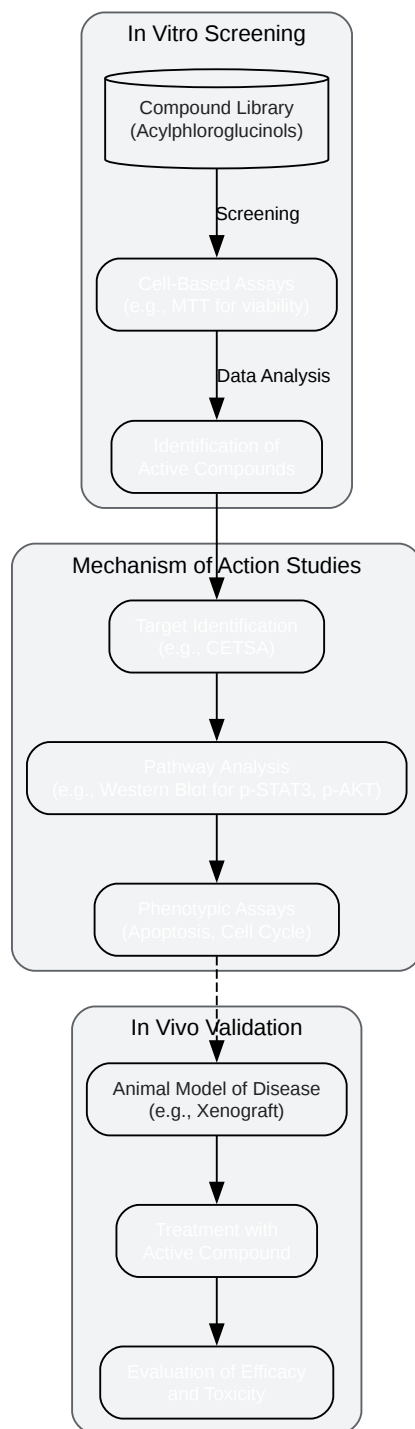
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phloroglucinol in a suitable solvent such as acetic acid.
- **Addition of Reagents:** Add an excess of acetic anhydride to the solution, which will serve as the acylating agent.
- **Catalyst Introduction:** Carefully add a catalytic amount of methanesulfonic acid to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to 80°C and maintain this temperature with constant stirring for approximately 45 minutes to 1 hour. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a suitable base.
- **Extraction:** Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude 2,4,6-**Triacetylphloroglucinol** using silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.^[4]
- **Characterization:** Confirm the identity and purity of the final product using analytical techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Biological Activity and Signaling Pathways

While specific signaling pathways for 2,4,6-**Triacetylphloroglucinol** are not extensively documented, the broader class of acylphloroglucinols is known for a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.^[4]^[6] Research on related acylphloroglucinol compounds has demonstrated their interaction with key cellular signaling pathways. For instance, some natural acylphloroglucinols have been shown to exert anti-erythroleukemia effects by targeting STAT3 and p38-MAPK, and by inhibiting the PI3K/AKT/mTOR signaling pathway.^[7]

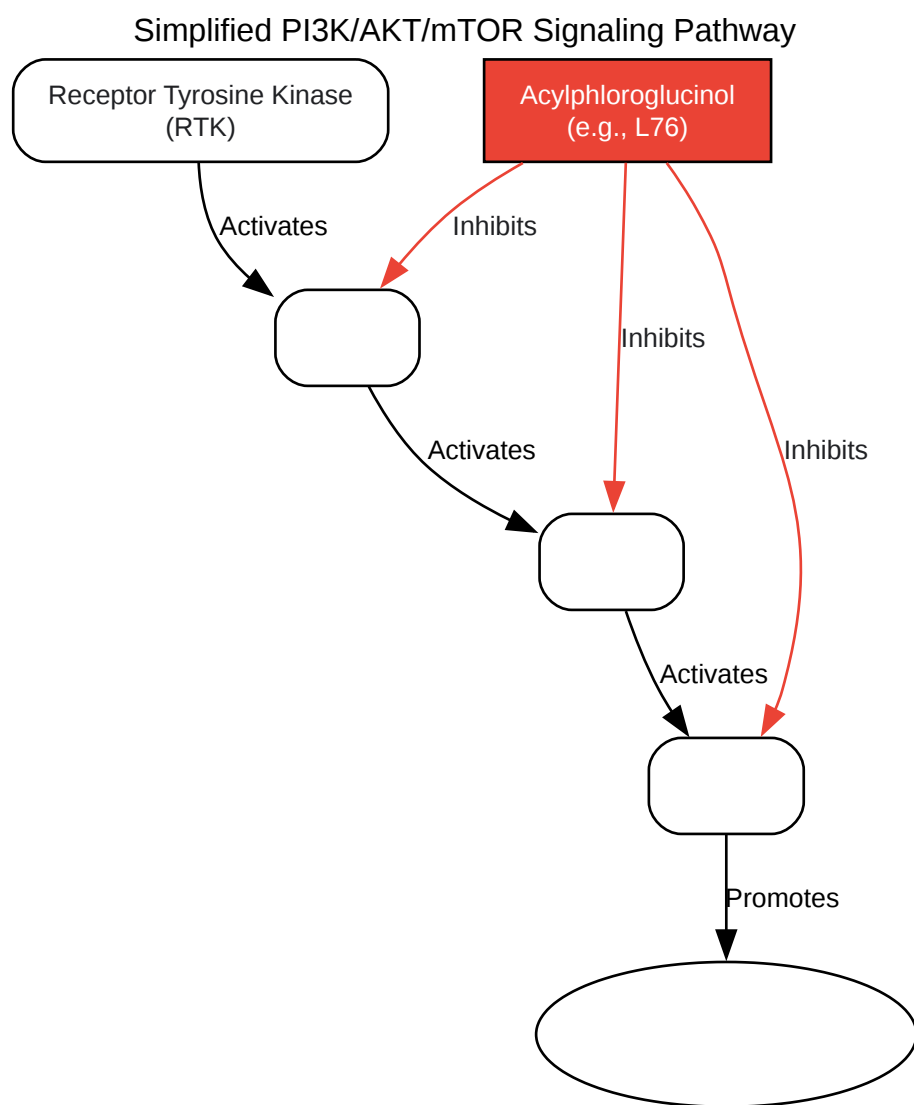
The following diagram illustrates a generalized workflow for investigating the biological activity of a compound like 2,4,6-**Triacetylphloroglucinol**, from initial screening to pathway analysis.

Experimental Workflow for Bioactivity Screening

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Caption: A generalized workflow for identifying and characterizing the biological activity of novel compounds.

The following diagram depicts a simplified representation of the PI3K/AKT/mTOR signaling pathway, which is a common target for acylphloroglucinol compounds in cancer therapy.[7]



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Caption: Inhibition of the PI3K/AKT/mTOR pathway by certain acylphloroglucinols.

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